molecular formula C11H14N4OS B2727531 4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 869634-11-7

4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2727531
CAS RN: 869634-11-7
M. Wt: 250.32
InChI Key: HEHJTUUPTIFMMG-UHFFFAOYSA-N
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Description

The compound “4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains an amino group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a thiol group (-SH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, while the amino and thiol groups could form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and thiol groups could make the compound soluble in polar solvents .

Scientific Research Applications

Corrosion Inhibition

A study by Chauhan et al. (2019) explored the use of a similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, as a corrosion inhibitor for copper in saline environments. This compound demonstrated significant inhibition efficiency, highlighting its potential in protecting metals against corrosion in harsh conditions (Chauhan et al., 2019).

Electrochemical Studies

Fotouhi et al. (2002) conducted electrochemical studies on similar thiotriazoles, demonstrating their redox behavior in aqueous-alcoholic media. This research sheds light on the electrochemical properties of thiotriazoles, which can be relevant for applications in electrochemistry and sensor development (Fotouhi et al., 2002).

Antimicrobial Activities

Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Compounds like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibited good to moderate antimicrobial activity, indicating potential use in medical applications (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been analyzed in studies like the one by Sarala et al. (2006). This research is crucial for understanding the physical and chemical properties of such compounds, which is vital for their application in various scientific fields (Sarala et al., 2006).

Synthesis and Characterization

Karrouchi et al. (2016) focused on the synthesis and characterization of Schiff bases of 4-amino-1,2,4-triazole derivatives. Their research revealed significant analgesic and antioxidant properties, indicating potential therapeutic applications (Karrouchi et al., 2016).

Biological Evaluation

Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, which were evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds showed significant inhibitory potentials, suggesting their use in biological and medicinal chemistry (Pillai et al., 2019).

Theoretical Studies

Srivastava et al. (2016) conducted theoretical studies on triazole compounds, assessing their potential biological activities and chemical reactivity. Such studies are fundamental for the design of new compounds with desired properties (Srivastava et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, it might interact with a specific protein or enzyme in the body .

Future Directions

The future research directions would depend on the current findings about this compound. If it shows promising activity in preliminary studies, for example, it might be further optimized and studied in more detail .

properties

IUPAC Name

4-amino-3-[(3,5-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7-3-8(2)5-9(4-7)16-6-10-13-14-11(17)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHJTUUPTIFMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NNC(=S)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(3,5-dimethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

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